molecular formula C14H11ClN4S B1349015 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 380335-54-6

4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B1349015
M. Wt: 302.8 g/mol
InChI Key: DIAKJXDXERLWGQ-UHFFFAOYSA-N
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Description

“4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed to synthesize these derivatives, including chemical and enzymatic methods . For example, a series of triazole derivatives were synthesized by cyclization reaction . The basic nucleus was prepared by cyclization of a potassium salt with hydrazine hydrate using water as a solvent under reflux condition .


Molecular Structure Analysis

Structurally, there are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Due to their structural characteristics, both types of triazoles can accommodate a broad range of substituents around their core structures .


Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

Scientific Research Applications

Antimicrobial Activities

  • This compound has been synthesized and evaluated for antimicrobial activities. Various derivatives, including alkylated and Mannich base derivatives, have shown good to moderate antimicrobial activity (Bayrak et al., 2009).

Structural Studies and Complex Formation

  • The structural assessment of this compound and its complex with HgCl2 has been studied. X-ray diffractometry was used to understand the molecular and supramolecular structures (Castiñeiras et al., 2018).

Antibacterial and Insecticidal Activities

  • Some derivatives of this compound were screened for antibacterial and insecticidal activities, showing potential in these applications (Holla et al., 2006).

Pharmacological Studies

  • Pharmacological evaluations of thiazolidinone and Mannich base derivatives of this compound revealed antimicrobial and antitubercular activities, suggesting its use in pharmacological applications (Dave et al., 2007).

Corrosion Inhibition

  • Schiff base derivatives of this compound have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found significant inhibition performance, indicating its potential use in corrosion protection (Ansari et al., 2014).

Safety And Hazards

While triazoles have a broad range of therapeutic applications, they can also have adverse events such as hepatotoxicity and hormonal problems . This leads to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

properties

IUPAC Name

4-(3-chloro-2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4S/c1-9-11(15)3-2-4-12(9)19-13(17-18-14(19)20)10-5-7-16-8-6-10/h2-8H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAKJXDXERLWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=NNC2=S)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353683
Record name 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

CAS RN

380335-54-6
Record name 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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